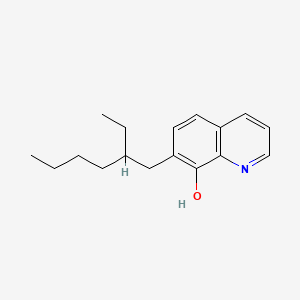
7-(2-Ethylhexyl)quinolin-8-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(2-Ethylhexyl)quinolin-8-ol is a derivative of quinolin-8-ol, a compound known for its versatile applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a quinoline ring substituted with a 2-ethylhexyl group at the 7th position and a hydroxyl group at the 8th position.
Preparation Methods
The synthesis of 7-(2-Ethylhexyl)quinolin-8-ol can be achieved through several methods. One common approach involves the Friedländer synthesis, which is a classical method for constructing quinoline derivatives. This method typically involves the condensation of aniline derivatives with carbonyl compounds under acidic or basic conditions . Another method involves the Skraup synthesis, which uses glycerol, aniline, and sulfuric acid as starting materials . Industrial production methods may involve the use of transition metal-catalyzed reactions or greener chemical processes such as microwave-assisted synthesis and solvent-free reactions .
Chemical Reactions Analysis
7-(2-Ethylhexyl)quinolin-8-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . Substitution reactions often involve halogenation or alkylation using reagents such as halogens or alkyl halides . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of quinoline N-oxide derivatives .
Scientific Research Applications
7-(2-Ethylhexyl)quinolin-8-ol has a wide range of applications in scientific research. In chemistry, it is used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules . In biology, it has been studied for its potential antimicrobial and antifungal properties . In medicine, derivatives of quinolin-8-ol have been explored for their potential use as therapeutic agents for various diseases, including cancer and infectious diseases . In industry, this compound is used in the production of dyes, pigments, and other specialty chemicals .
Mechanism of Action
The mechanism of action of 7-(2-Ethylhexyl)quinolin-8-ol involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity is believed to result from its ability to chelate metal ions, disrupting essential metal-dependent processes in microorganisms . Additionally, its potential anticancer activity may involve the inhibition of key enzymes and signaling pathways involved in cell proliferation and survival . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
7-(2-Ethylhexyl)quinolin-8-ol can be compared with other similar compounds such as quinolin-8-ol, 7-chloroquinolin-8-ol, and 7-bromoquinolin-8-ol . While these compounds share a common quinoline core structure, the presence of different substituents at the 7th position can significantly influence their chemical properties and biological activities. For example, 7-chloroquinolin-8-ol is known for its enhanced antimicrobial activity compared to quinolin-8-ol . The unique 2-ethylhexyl group in this compound may confer specific advantages in terms of solubility, stability, and bioavailability .
Properties
CAS No. |
68929-12-4 |
|---|---|
Molecular Formula |
C17H23NO |
Molecular Weight |
257.37 g/mol |
IUPAC Name |
7-(2-ethylhexyl)quinolin-8-ol |
InChI |
InChI=1S/C17H23NO/c1-3-5-7-13(4-2)12-15-10-9-14-8-6-11-18-16(14)17(15)19/h6,8-11,13,19H,3-5,7,12H2,1-2H3 |
InChI Key |
FOMHJBDTLRDQBH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)CC1=C(C2=C(C=CC=N2)C=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(Benzo[d][1,3]dioxol-5-yl)-N-methylpyrrolidin-3-amine hydrochloride](/img/structure/B11859398.png)
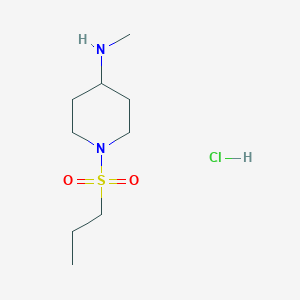
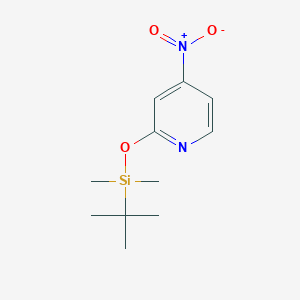


![2-(Ethylthio)-5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B11859436.png)
![4'-[(Trimethylsilyl)oxy][1,1'-biphenyl]-4-ol](/img/structure/B11859437.png)
![Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxylate hydrochloride](/img/structure/B11859440.png)

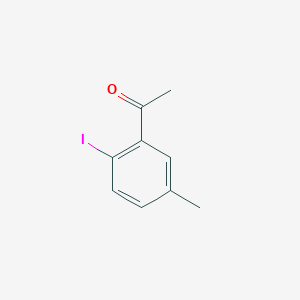
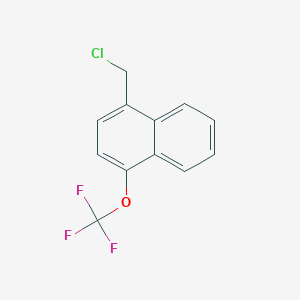
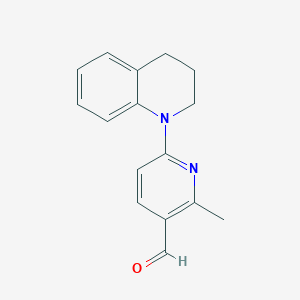
![Acetamide, N-[4-(1H-indol-3-yl)-2-thiazolyl]-](/img/structure/B11859479.png)
![2-(Propylamino)naphtho[2,3-b]furan-4,9-dione](/img/structure/B11859484.png)
